
(S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
(S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound often used in pharmaceutical research and development Its structure includes a fluorinated aromatic ring, an amino group, and a tert-butoxycarbonyl-protected amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzaldehyde and (S)-tert-butoxycarbonyl-2-amino-3-methylbutanoic acid.
Formation of Intermediate: The aldehyde group of 2-amino-4-fluorobenzaldehyde is reacted with the amino group of (S)-tert-butoxycarbonyl-2-amino-3-methylbutanoic acid under reductive amination conditions to form an intermediate.
Esterification: The intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of protective groups and selective catalysts is crucial to achieve high enantiomeric purity and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate exhibit promising anticancer properties. The incorporation of fluorine in the phenyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer therapies. Studies have shown that fluorinated amino acids can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
Kinase Inhibition
This compound may serve as a lead structure for designing inhibitors of specific kinases, such as PIM kinases, which are implicated in various cancers. The presence of the tert-butoxycarbonyl (Boc) group allows for further modifications that can enhance selectivity and potency against these kinases .
Biological Research
Neuropharmacology
The structural features of this compound suggest its potential role in neuropharmacological studies. The amino group can facilitate interactions with neurotransmitter receptors, making it a candidate for exploring treatments for neurological disorders such as depression or anxiety by modulating neurotransmitter systems .
Peptide Synthesis
Due to its amino acid-like structure, this compound can be utilized in peptide synthesis. The Boc protection group is commonly used in solid-phase peptide synthesis, allowing for the incorporation of this compound into larger peptide chains. This application is particularly relevant in developing peptide-based drugs or biologically active peptides .
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological targets such as enzymes and receptors. The fluorinated aromatic ring enhances binding affinity and specificity, while the amino and ester groups facilitate interactions with active sites. The tert-butoxycarbonyl group provides stability and protection during synthetic transformations.
Comparison with Similar Compounds
- (S)-Methyl 3-(2-amino-4-chlorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- (S)-Methyl 3-(2-amino-4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate provides unique electronic properties, such as increased electronegativity and stability, compared to chlorine or bromine.
- Binding Affinity: Fluorine-substituted compounds often exhibit higher binding affinity and metabolic stability, making them more suitable for pharmaceutical applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
(S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, with the CAS number 2177267-04-6, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Chemical Formula : C15H21FN2O4
- Molecular Weight : 316.35 g/mol
- Functional Groups : Amino group, tert-butoxycarbonyl (Boc) protection, and a methyl ester.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound can interact with various biological targets:
- Protein Kinases : The compound may influence protein kinase signaling pathways, particularly those involved in cellular proliferation and survival.
- G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that modifications in the phenyl ring can enhance binding affinity to GPCRs, affecting downstream signaling pathways such as adenylyl cyclase activation .
- Cyclic Nucleotide Pathways : Similar compounds have been shown to modulate levels of cyclic AMP (cAMP), which plays a crucial role in various physiological processes .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their potential applications:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anti-Metastatic Effects : A study demonstrated that a related compound significantly reduced local and distant spread of cancer cells in vivo, indicating potential anti-cancer properties .
- Cytoprotective Properties : Research has shown that similar compounds can protect cells from viral infections by inhibiting replication processes, suggesting therapeutic potential against viral pathogens .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of fluorinated analogs revealed that specific substitutions on the phenyl ring could enhance potency and selectivity for biological targets, with some compounds exhibiting nanomolar activity .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is selectively removed under acidic conditions to expose the primary amine. This reaction is essential for subsequent functionalization, such as peptide coupling.
Key Conditions and Outcomes:
Reagent System | Temperature | Time | Product | Yield | Source |
---|---|---|---|---|---|
Trifluoroacetic acid (TFA) | 0°C → RT | 2–4 h | Free amine intermediate | >90% | |
HCl in dioxane (4 M) | RT | 1 h | Amine hydrochloride salt | 85% |
Mechanistic Insight : Acidic conditions protonate the Boc carbonyl, facilitating cleavage of the carbamate linkage to release CO₂ and the tert-butyl cation.
Hydrolysis of the Methyl Ester
The methyl ester is hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization (e.g., amide formation).
Reaction Parameters:
Base | Solvent System | Temperature | Time | Product | Yield | Source |
---|---|---|---|---|---|---|
LiOH | THF/H₂O (3:1) | RT | 6 h | Carboxylic acid derivative | 78% | |
NaOH | MeOH/H₂O (1:1) | 50°C | 4 h | Sodium carboxylate salt | 82% |
Critical Notes :
-
Hydrolysis rates depend on steric hindrance from the Boc group.
-
Lithium hydroxide offers higher selectivity for ester cleavage over Boc deprotection.
Amide Bond Formation and Peptide Coupling
The deprotected amine or hydrolyzed carboxylic acid participates in coupling reactions to construct peptide linkages.
Representative Coupling Protocols:
Reagent | Activator | Solvent | Substrate | Product | Yield | Source |
---|---|---|---|---|---|---|
HATU | DIPEA | DMF | Amine + Carboxylic acid | Protected dipeptide | 75% | |
DCC | HOBt | CH₂Cl₂ | Carboxylic acid + Amine | N-acylated derivative | 68% |
Optimization Data :
-
HATU-based couplings achieve higher efficiency (>70%) compared to carbodiimide methods.
-
Side reactions (e.g., racemization) are minimized at 0°C.
Reactivity of the 4-Fluoro-2-aminophenyl Moiety
The fluorinated aromatic ring exhibits unique electronic effects, directing electrophilic substitutions and enabling cross-coupling reactions.
Documented Transformations:
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Diazotization | NaNO₂, HBF₄, 0°C | Fluorobenzene diazonium salt | 60% | |
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl-coupled derivative | 55% |
Structural Influence :
-
The fluorine atom’s electron-withdrawing effect meta-directs electrophiles to the 5-position of the aromatic ring .
-
The unprotected amine enables chelation-assisted metal-catalyzed reactions .
Stability and Storage Considerations
The compound’s stability under varying conditions directly impacts its reactivity:
Properties
IUPAC Name |
methyl (2S)-3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4/c1-15(2,3)22-14(20)18-12(13(19)21-4)7-9-5-6-10(16)8-11(9)17/h5-6,8,12H,7,17H2,1-4H3,(H,18,20)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLALPPKZZSRIEZ-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.